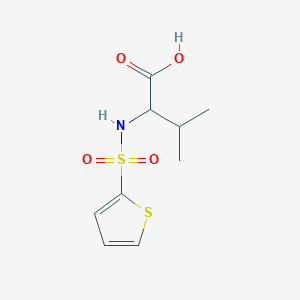

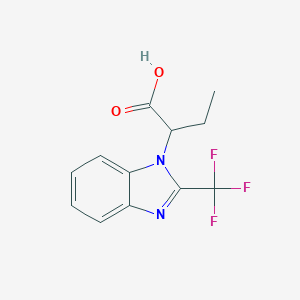

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The molecule also has a sulfonylamino group and a butyric acid group attached to it.

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene compounds can be synthesized through various methods. For example, thiophene-2-sulfonic acid, thiophene-2-sulfonyl chloride, and thiophene-3-sulfonamide have been synthesized in laboratories .Chemical Reactions Analysis

Thiophene compounds are known to undergo various types of reactions, including electrophilic and nucleophilic substitutions . The exact reactions that “this compound” would undergo would depend on its exact structure and the conditions it is subjected to.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Thiophene-2-carboxanilide derivatives, similar in structure to the target compound, have been used to synthesize sulfonylamino acids and their derivatives through reactions with chlorosulfonic acid, demonstrating their utility in the preparation of complex organic molecules (El-Sayed, 1998).

Radiolabeled Compounds for Cancer Imaging

- A study on novel matrix metalloproteinase (MMP) inhibitor radiotracers, which include derivatives structurally related to "3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid," highlights their synthesis for potential use as positron emission tomography (PET) cancer imaging agents, showcasing the compound's relevance in biomedical imaging (Fei et al., 2003).

Organic Photovoltaic Materials

- Research on [6,6]-thienyl-C61-butyric acid ester derivatives, related to the target compound, explores their synthesis and application in bulk-heterojunction polymer solar cells, indicating the role of thiophene-based compounds in enhancing the efficiency of solar energy conversion (Zhao et al., 2010).

Complexation with Metal Ions

- The complexation behavior of 3-substituted-2-(aryl-, methyl)sulfonylamino-4,5,6,7-tetrahydrobenzo[b]thiophenes with nonferrous metal ions in ammonia media has been studied, revealing insights into the compound's potential applications in coordination chemistry and metal ion detection (Manylova et al., 2018).

Thermochemical Studies

- Thermochemical studies on thiophene-based compounds, including derivatives similar to "this compound," provide valuable information on their stability and reactivity, which is crucial for their application in various chemical and pharmaceutical processes (Roux et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-2-(thiophen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-6(2)8(9(11)12)10-16(13,14)7-4-3-5-15-7/h3-6,8,10H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFORIPALKNQHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diethylacetamide](/img/structure/B510250.png)

![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid](/img/structure/B510271.png)

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)

![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)

![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)